(2R,4R)-4-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride
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Overview
Description
(2R,4R)-4-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride is a chemical compound with potential applications in various scientific fields. It is a derivative of tetrahydroquinoline, a structure known for its biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylquinoline.
Reduction: The quinoline ring is reduced to tetrahydroquinoline using hydrogenation in the presence of a catalyst like palladium on carbon.
Resolution: The racemic mixture is resolved to obtain the (2R,4R) enantiomer using chiral resolution techniques.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as microreactors for precise control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to fully saturated quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation is typically carried out using hydrogen gas and a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different biological activities and applications.
Scientific Research Applications
(2R,4R)-4-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,4R)-4-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in key biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
4-Methylquinoline: A precursor in the synthesis of the compound.
Tetrahydroquinoline: The parent structure with similar biological activities.
Quinoline Derivatives: Compounds with related structures and pharmacological properties.
Uniqueness
(2R,4R)-4-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets .
Properties
IUPAC Name |
(2R,4R)-4-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-7-6-10(11(13)14)12-9-5-3-2-4-8(7)9;/h2-5,7,10,12H,6H2,1H3,(H,13,14);1H/t7-,10-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZBBRJEYJHHPV-YZUKSGEXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=CC=CC=C12)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](NC2=CC=CC=C12)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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